molecular formula C21H17ClN4O2 B2485663 4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-12-4

4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2485663
CAS No.: 899746-12-4
M. Wt: 392.84
InChI Key: WRORWTGVMXJSNV-UHFFFAOYSA-N
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Description

4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide ( 899746-12-4) is a synthetically versatile compound belonging to the pharmaceutically significant class of pyrazolo[3,4-b]pyridines. With a molecular formula of C21H17ClN4O2 and a molecular weight of 392.84 g/mol, this chemical serves as a valuable building block in medicinal chemistry and drug discovery research . The pyrazolo[3,4-b]pyridine core is a privileged scaffold in biomedical research, known for its structural resemblance to purine bases, which allows it to interact effectively with a variety of enzymatic targets . Derivatives of this heterocyclic system have demonstrated a wide range of substantial pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory effects . Specifically, this scaffold is frequently explored in the development of kinase inhibitors, where the pyrazolo portion can act as a hydrogen bond center, binding to the hinge region of kinases, while the pyridine ring can engage in π-π stacking interactions with key residues like phenylalanine . The specific substitution pattern on this molecule—featuring a chloro group, a 3-methoxyphenyl carboxamide, and a phenyl group—offers multiple vectors for chemical modification and structure-activity relationship (SAR) studies, making it an ideal candidate for lead optimization programs. This product is offered for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can source this compound in quantities ranging from 2 μmol to 30 mg, with a stated purity of 90% or higher .

Properties

IUPAC Name

4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-13-18-19(22)17(21(27)24-14-7-6-10-16(11-14)28-2)12-23-20(18)26(25-13)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRORWTGVMXJSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide belongs to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential as an anticancer agent and possesses anti-inflammatory properties, making it a subject of interest in drug development.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a fused pyrazole and pyridine system. Its synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazolo[3,4-b]pyridine Core : Cyclization of 3-methyl-1-phenylpyrazole with 2-chloropyridine.
  • Chlorination : Introduction of the chloro group using thionyl chloride.
  • Methoxyphenyl Group Attachment : Nucleophilic aromatic substitution with sodium methoxide.
  • Carboxamide Formation : Finalization through carboxamide functionalization.

Anticancer Properties

Recent studies have demonstrated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. For instance:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, showing IC50 values in the low micromolar range (0.08–12.07 mM) for inhibiting tubulin polymerization, which is crucial for cancer cell proliferation and survival .
  • Mechanism of Action : It induces cell cycle arrest at the G2/M phase and promotes apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation:

  • MK2 Inhibition : It has been shown to inhibit MK2 kinase activity, which is pivotal in TNF-alpha signaling pathways related to inflammation and autoimmune diseases .
  • In Vivo Studies : Animal models have confirmed its efficacy in reducing inflammation markers and glial activation in neuroinflammatory conditions .

Case Studies

Several studies have focused on the biological activity of pyrazolo[3,4-b]pyridine derivatives:

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxicity against various cancer cell lines.
    • Results : Compounds exhibited selective toxicity towards cancer cells with minimal effects on normal cells.
    • : The structural modifications significantly enhance anticancer potency.
  • Study on Anti-inflammatory Effects :
    • Objective : Assess the impact on LPS-induced TNF-alpha release.
    • Results : The compound reduced TNF-alpha levels significantly in treated mice compared to controls.
    • : Suggests potential therapeutic applications in inflammatory diseases.

Data Tables

Activity TypeCell Line TestedIC50 (µM)Mechanism of Action
AnticancerMCF70.08Inhibits tubulin polymerization
AnticancerHCT11612.07Induces G2/M phase arrest
Anti-inflammatoryBV-2 (microglial cells)N/AInhibits TNF-alpha release

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as anticancer agents. Research indicates that these compounds can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancer. The mechanism typically involves the induction of apoptosis and inhibition of angiogenesis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. In vitro studies suggest that this specific compound may inhibit the growth of certain strains of bacteria, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Emerging research suggests that pyrazole derivatives may possess neuroprotective properties. The compound's ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that similar compounds can reduce oxidative stress and inflammation in neuronal cells.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways related to obesity and diabetes. For example, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to improved insulin sensitivity and reduced fat accumulation.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Photochromic Properties

Some pyrazole derivatives exhibit photochromic behavior, changing color upon exposure to light. This characteristic can be harnessed in developing smart materials for applications in sensors and optical devices. The ability to switch between different states under light exposure presents opportunities for innovative design in materials science.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various pyrazole derivatives, including the compound in focus. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range, suggesting strong potential for further development as an anticancer drug .

Antimicrobial Evaluation

Another research effort focused on assessing the antimicrobial properties of pyrazole compounds. The study found that certain derivatives exhibited notable activity against Gram-positive bacteria, supporting the hypothesis that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Substituent Effects on the Pyrazolo[3,4-b]Pyridine Scaffold

  • Compound Z17 (): Structure: 4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide. Key Difference: Replacement of the 3-methoxyphenyl carboxamide with a dihydrobenzodioxinyl group. However, the methoxy group in the target compound may confer better solubility due to its polar nature .
  • 6-Amino Analog (): Structure: 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide. Key Difference: Substitution of the 4-chloro group with an amino group. Implications: The amino group introduces hydrogen-bonding capability, which could enhance interactions with biological targets. However, the loss of the electron-withdrawing chlorine may reduce electrophilic character, affecting reactivity .

Carboxamide Variations: Functional Group Impact

  • Compound 3d (): Structure: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Key Difference: A pyrazole-4-carboxamide with a 4-fluorophenyl substituent instead of the pyrazolo[3,4-b]pyridine core. However, the pyrazole (vs. pyrazolopyridine) core lacks fused aromaticity, reducing rigidity and π-system interactions .
  • Carboxylic Acid Derivative ():

    • Structure: 5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
    • Key Difference: Carboxylic acid replaces the carboxamide.
    • Implications: The acid group increases acidity (pKa ~2–3), favoring ionization at physiological pH, which may alter membrane permeability compared to the neutral carboxamide .

Substituent Effects on Physicochemical Properties

Compound Substituents Melting Point (°C) LogP (Predicted) Key Spectral Data (¹H-NMR)
Target Compound 3-Methoxyphenyl carboxamide Not reported ~3.5 δ 7.51–7.21 (m, aromatic), 2.66 (s, CH₃)
Z17 () Dihydrobenzodioxinyl carboxamide Not reported ~4.2 Not reported
6-Amino Analog () 6-Amino, 3-methyl Not reported ~2.8 δ 12.88 (s, NH), 7.97 (s, aromatic)
Compound 3d () 4-Fluorophenyl, cyano 181–183 ~3.9 δ 7.51–7.21 (m, aromatic), 2.66 (s, CH₃)

Q & A

Q. How are polymorphic forms characterized and controlled?

  • Answer :
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures .
  • Slurry Experiments : Recrystallize in solvent mixtures (e.g., ethanol/water) to isolate stable forms .
  • Kinetic Trapping : Rapid cooling to favor metastable polymorphs .

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